molecular formula C14H16N2O3 B2707011 ethyl (2E)-2-cyano-3-[(2-ethoxyphenyl)amino]prop-2-enoate CAS No. 909512-00-1

ethyl (2E)-2-cyano-3-[(2-ethoxyphenyl)amino]prop-2-enoate

Cat. No. B2707011
CAS RN: 909512-00-1
M. Wt: 260.293
InChI Key: WIRMPZNKYPQRJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The InChI code for this compound is 1S/C14H16N2O3/c1-3-18-13-7-5-12 (6-8-13)16-10-11 (9-15)14 (17)19-4-2/h5-8,10,16H,3-4H2,1-2H3/b11-10+ . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 260.293. It is a powder at room temperature .

Scientific Research Applications

    Anti-Inflammatory Properties: Thiophene-based molecules exhibit anti-inflammatory effects, making them relevant for drug development . Researchers explore their potential as nonsteroidal anti-inflammatory drugs (NSAIDs) or novel anti-inflammatory agents.

Synthetic Methods and Heterocyclization

Understanding the synthetic pathways to thiophene derivatives is essential:

properties

IUPAC Name

ethyl (E)-2-cyano-3-(2-ethoxyanilino)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3/c1-3-18-13-8-6-5-7-12(13)16-10-11(9-15)14(17)19-4-2/h5-8,10,16H,3-4H2,1-2H3/b11-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIRMPZNKYPQRJR-ZHACJKMWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC=C(C#N)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC=C1N/C=C(\C#N)/C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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